Exatecan mesilate hydrate

Catalog No.
S571058
CAS No.
197720-53-9
M.F
C25H30FN3O9S
M. Wt
567.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Exatecan mesilate hydrate

CAS Number

197720-53-9

Product Name

Exatecan mesilate hydrate

IUPAC Name

(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate

Molecular Formula

C25H30FN3O9S

Molecular Weight

567.6 g/mol

InChI

InChI=1S/C24H22FN3O4.CH4O3S.2H2O/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4;;/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4);2*1H2/t16-,24-;;;/m0.../s1

InChI Key

FXQZOHBMBQTBMJ-MWPGLPCQSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O.O.O

Synonyms

(1S,9S)-1-amino-9-ethyl-5-fluoro-2,3-dihydro-9-hydroxy-4-methyl-1H,12H-benzo(de)pyrano(3',4'-6,7)indolizino(1,2-b)quinoline-10,13(9H,15H)dione methanesulfonate, DX 8951, DX 8951f, DX-8951, DX-8951a, DX-8951f, exatecan, exatecan mesilate hydrate, exatecan mesylate, exatecan methanesulfonate dihydrate

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O.O.O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O.O.O

Description

The exact mass of the compound Exatecan mesilate hydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. It belongs to the ontological category of pyranoindolizinoquinoline in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anticancer Properties:

Exatecan mesilate hydrate has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies suggest it might work through various mechanisms, including:

  • Disrupting DNA replication: Exatecan mesilate hydrate might hinder the ability of cancer cells to replicate their DNA, thereby stalling their growth [].
  • Targeting Topoisomerase II: This enzyme plays a crucial role in DNA replication and cell division. Exatecan mesilate hydrate might inhibit Topoisomerase II, leading to DNA damage and cell death in cancer cells [].

Preclinical Studies:

Exatecan mesilate hydrate has been evaluated in preclinical studies, which involve testing on animals or cells in a controlled laboratory setting. These studies have yielded encouraging results, demonstrating its potential effectiveness against various cancers, including:

  • Colorectal cancer []
  • Non-small cell lung cancer []
  • Ovarian cancer []

Exatecan mesilate hydrate is a semisynthetic derivative of camptothecin, a natural alkaloid with significant antineoplastic properties. The compound is characterized by its unique hexacyclic structure, which enhances its solubility and pharmacological profile compared to traditional camptothecin derivatives. Its molecular formula is C25H30FN3O9SC_{25}H_{30}FN_{3}O_{9}S and it is recognized for its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks, ultimately inducing apoptosis in cancer cells.

Exatecan mesilate hydrate undergoes pH-dependent hydrolysis, where the closed lactone ring can open to form a carboxylate structure. This transformation is essential for its biological activity, as the intact lactone form is necessary for effective topoisomerase I inhibition . The compound's metabolism primarily occurs in the liver, where cytochrome P450 enzymes, particularly CYP3A4, convert exatecan into its major metabolite, UM-1 .

The primary mechanism of action of exatecan mesilate hydrate involves the inhibition of DNA topoisomerase I. This inhibition disrupts the normal function of the enzyme, leading to the accumulation of single-strand breaks in DNA during replication. In vitro studies have shown that exatecan exhibits a stronger potency than traditional camptothecin and other derivatives, with an IC50 value of approximately 2.2 μM . This enhanced potency allows for effective targeting of various cancer types, including colorectal and lung cancers.

The synthesis of exatecan mesilate hydrate involves several steps:

  • Starting Material: The synthesis begins with camptothecin.
  • Modification: The compound undergoes methylation using trimethyl orthoformate to introduce specific functional groups.
  • Cycloaddition: A [3 + 2] cycloaddition reaction with hydrazine hydrate is performed to form the desired structure .
  • Finalization: The product is then purified and characterized to confirm its identity and purity.

These synthetic routes are critical for producing exatecan in sufficient quantities for research and clinical applications.

Exatecan mesilate hydrate has been investigated primarily for its use in cancer therapy due to its potent antitumor activity. It has been explored in clinical trials for various malignancies, including:

  • Colorectal cancer
  • Non-small cell lung cancer
  • Melanoma

The drug's ability to inhibit topoisomerase I makes it a valuable candidate in chemotherapy regimens targeting rapidly dividing cancer cells .

Research on exatecan mesilate hydrate has highlighted its interactions with various biological systems:

  • Drug Metabolism: Studies indicate that exatecan is metabolized predominantly by CYP3A4, which can lead to drug-drug interactions when co-administered with other medications that are substrates or inhibitors of this enzyme .
  • Pharmacokinetics: Pharmacokinetic studies have shown variability among patients, influenced by genetic polymorphisms in metabolic enzymes .

These findings underscore the importance of personalized medicine approaches when administering exatecan.

Exatecan mesilate hydrate shares structural and functional similarities with several other compounds in the camptothecin family. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionPotency (IC50)Unique Features
Exatecan mesilate hydrateInhibits topoisomerase I2.2 μMWater-soluble; requires no metabolic activation
CamptothecinInhibits topoisomerase I~10 μMLess soluble; requires metabolic activation
TopotecanInhibits topoisomerase I~0.5 μMUsed primarily in ovarian and small cell lung cancers
10-HydroxycamptothecinInhibits topoisomerase I~5 μMMore stable than camptothecin but less potent

Exatecan's enhanced solubility and lower required doses make it a promising candidate for further development in oncology therapies compared to its counterparts.

UNII

D2VJ1CC26Q

Pharmacology

Exatecan Mesylate is a semisynthetic, water-soluble derivative of camptothecin with antineoplastic activity. Exatecan mesylate inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA and inhibiting religation of DNA breaks, thereby inhibiting DNA replication and triggering apoptotic cell death. This agent does not require enzymatic activation and exhibits greater potency than camptothecin and other camptothecin analogues. (NCI04)

MeSH Pharmacological Classification

Topoisomerase I Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP1 [HSA:7150] [KO:K03163]

Wikipedia

Exatecan mesylate dihydrate

Dates

Last modified: 02-18-2024

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